Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is a chemical compound that belongs to the class of isonicotinates, which are derivatives of isonicotinic acid. This compound is characterized by the presence of a methyl ester group, a dichlorophenyl moiety, and a fluorine atom attached to the isonicotinic structure. Its molecular formula is , and it has garnered interest in various scientific applications due to its unique structural features.
The compound can be synthesized through various organic synthesis methods, which will be discussed in detail in the synthesis analysis section. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate can be classified as follows:
The synthesis of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate typically involves several steps, including the preparation of starting materials and subsequent reactions. Common methods for synthesizing this compound include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and selectivity for the desired product.
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate features a pyridine ring with a methyl ester group and a dichlorophenyl substituent. The structure can be represented as follows:
The compound's InChI identifier is provided for computational modeling and database searches:
InChI=1S/C12H9Cl2FN2O2/c1-17-12(16)10-6-4-8(13)5-7(10)3-9(14)11(15)18/h4-7H,1-3H3
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate can undergo various chemical reactions typical for esters and aromatic compounds:
The reactivity of this compound may vary based on the substituents present on the aromatic ring and the conditions employed during reactions.
The mechanism of action for Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is primarily associated with its interaction with biological targets, potentially including enzymes or receptors involved in various metabolic pathways.
While specific data on its mechanism may not be extensively documented in public databases, compounds with similar structures often exhibit activity through modulation of biological pathways related to inflammation or cell signaling.
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate has potential applications in:
This compound's unique structure and properties make it a subject of interest for ongoing research in medicinal chemistry and related fields.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8